molecular formula C12H11ClN2O3 B10951594 methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate

methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate

Cat. No.: B10951594
M. Wt: 266.68 g/mol
InChI Key: FWYNXIRYJXBPFI-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate is a chemical compound with a fascinating structure. It belongs to the pyrazole family, which is known for its diverse pharmacological effects. Pyrazoles serve as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for more complex heterocyclic systems with relevance in the pharmaceutical field .

Preparation Methods

Synthetic Routes:: The synthesis of methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate involves coupling a pyrazole moiety with a benzoate ester. Specific synthetic routes may vary, but a common approach includes the reaction of 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of acid catalysts. The resulting methyl ester forms the desired compound .

Reaction Conditions::
  • Reactants: 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid, methanol
  • Catalyst: Acid (e.g., sulfuric acid)
  • Temperature: Typically reflux conditions
  • Isolation: Purification by recrystallization or chromatography

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate can participate in various chemical reactions:

    Substitution Reactions: The chloro substituent allows for nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (ester) to the corresponding alcohol.

    Oxidation: Oxidation of the pyrazole ring or the methoxy group.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.

    Major Products: Hydrolysis of the ester yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate finds applications in:

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate is unique in its structure, other pyrazole derivatives share similar features. Further exploration could highlight its distinct properties.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

methyl 3-[(4-chloropyrazol-1-yl)methoxy]benzoate

InChI

InChI=1S/C12H11ClN2O3/c1-17-12(16)9-3-2-4-11(5-9)18-8-15-7-10(13)6-14-15/h2-7H,8H2,1H3

InChI Key

FWYNXIRYJXBPFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCN2C=C(C=N2)Cl

Origin of Product

United States

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